molecular formula C4H7NO2S B6153076 3,4-dihydro-2H-1lambda6,2-thiazine-1,1-dione CAS No. 521964-61-4

3,4-dihydro-2H-1lambda6,2-thiazine-1,1-dione

Katalognummer: B6153076
CAS-Nummer: 521964-61-4
Molekulargewicht: 133.17 g/mol
InChI-Schlüssel: AWNXEELHEWXRTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-dihydro-2H-1lambda6,2-thiazine-1,1-dione is a heterocyclic organic compound characterized by a thiazine ring with two carbonyl groups. . It is a significant compound in the field of medicinal chemistry due to its diverse biological activities.

Safety and Hazards

The safety information for 3,4-dihydro-2H-1lambda6,2-thiazine-1,1-dione includes a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 .

Biochemische Analyse

Biochemical Properties

3,4-dihydro-2H-1lambda6,2-thiazine-1,1-dione plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their function and activity. For instance, this compound has been shown to inhibit certain enzymes, thereby modulating metabolic pathways. The interaction between this compound and these biomolecules is often characterized by binding to active sites or allosteric sites, leading to changes in enzyme conformation and activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. Additionally, this compound has been observed to affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth, differentiation, and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity. Threshold effects have been observed, where the compound’s efficacy or toxicity changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic homeostasis. Additionally, this compound can affect the synthesis and degradation of other biomolecules, such as lipids and nucleotides .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes or passively diffuse into cells. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with DNA or nuclear proteins, influencing gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1lambda6,2-thiazine-1,1-dione typically involves the cyclization of cysteine or its derivatives with carbonyl compounds. One common method is the reaction of cysteine with glyoxylic acid under acidic conditions to form the thiazolidine ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

3,4-dihydro-2H-1lambda6,2-thiazine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

3,4-dihydro-2H-1lambda6,2-thiazine-1,1-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an antidiabetic, anti-inflammatory, and anticancer agent.

    Industry: Used in the production of pharmaceuticals and agrochemicals

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,4-benzothiadiazine-1,1-dioxide: A similar compound with a benzene ring fused to the thiazine ring.

    3,6-dihydro-2H-1lambda6,2-thiazine-1,1-dione: Another thiazine derivative with different substitution patterns

Uniqueness

3,4-dihydro-2H-1lambda6,2-thiazine-1,1-dione is unique due to its specific ring structure and the presence of two carbonyl groups, which confer distinct chemical reactivity and biological activity compared to other thiazine derivatives .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-dihydro-2H-1lambda6,2-thiazine-1,1-dione involves the cyclization of a thioamide with a carbonyl compound in the presence of an acid catalyst.", "Starting Materials": [ "Thioamide (e.g. thioacetamide)", "Carbonyl compound (e.g. maleic anhydride)", "Acid catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Thioamide is dissolved in a suitable solvent (e.g. ethanol) and mixed with the carbonyl compound.", "The acid catalyst is added to the mixture and the reaction is heated under reflux.", "The reaction mixture is then cooled and the product is isolated by filtration or extraction.", "The crude product is purified by recrystallization or chromatography to obtain the final compound." ] }

CAS-Nummer

521964-61-4

Molekularformel

C4H7NO2S

Molekulargewicht

133.17 g/mol

IUPAC-Name

3,4-dihydro-2H-thiazine 1,1-dioxide

InChI

InChI=1S/C4H7NO2S/c6-8(7)4-2-1-3-5-8/h2,4-5H,1,3H2

InChI-Schlüssel

AWNXEELHEWXRTR-UHFFFAOYSA-N

Kanonische SMILES

C1CNS(=O)(=O)C=C1

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.